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Introduction

The G protein-coupled receptor 18 (GPR18), also known as the Abnormal Cannabidiol (Abn-
CBD) receptor, has emerged as a significant therapeutic target in various physiological and
pathological processes, including immunomodulation, pain, and inflammation resolution.[1][2]
Initially an orphan receptor, extensive research has led to the identification of several
endogenous ligands that activate GPR18, paving the way for a deeper understanding of its
function and the development of novel therapeutics. This technical guide provides a
comprehensive overview of the key endogenous ligands for GPR18, their binding affinities, the
signaling pathways they trigger, and the experimental methodologies used for their
characterization.

The two primary endogenous ligands that have been proposed for GPR18 are N-arachidonoyl
glycine (NAGIy), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a
specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][2][3]
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The activation of GPR18 by its endogenous ligands has been quantified in various functional
assays. The following table summarizes the key binding affinity and potency values reported in
the literature. It is important to note that there are some conflicting reports regarding the
agonistic activity of NAGly, with some studies failing to observe GPR18 activation in certain
assay systems.[4] This discrepancy may be attributable to biased agonism, where a ligand
preferentially activates certain signaling pathways over others.

Endogenou )
. Assay Type Cell Line Parameter Value Reference
s Ligand
N-
arachidonoyl cAMP CHO-
] o ICso 20 nM [1][5]
glycine Inhibition hGPR18
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Note on Quantitative Data:

o ECso (Half maximal effective concentration): The concentration of a ligand that induces a
response halfway between the baseline and maximum response.
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» |Cso (Half maximal inhibitory concentration): The concentration of a ligand that inhibits a
specific biological or biochemical function by 50%.

o Kd (Dissociation constant): A measure of the affinity between a ligand and a receptor. A lower
Kd indicates a higher affinity.

Signaling Pathways

Activation of GPR18 by its endogenous ligands initiates a cascade of intracellular signaling
events. The receptor has been shown to couple to multiple G protein subtypes, including Gai/o,
Gagq, and Gas, as well as engaging the -arrestin pathway.[7][8] This promiscuous coupling
contributes to the diverse physiological roles of GPR18 and the phenomenon of biased
agonism.

Gailo-Mediated Signaling

The coupling of GPR18 to Gai/o proteins leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (CAMP) levels.[1] This pathway is often associated with the
modulation of cellular processes such as cell migration and apoptosis.[9]
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Gai/o-mediated signaling pathway.

Gag-Mediated Signaling

GPR18 activation can also lead to the stimulation of the Gaq pathway. This results in the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the
release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium
concentration.[7]
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Gag-mediated calcium mobilization.

Gas-Mediated Signaling

Interestingly, RvD2 has been shown to initiate Gas protein coupling, leading to the activation of
the cAMP-PKA signaling pathway and subsequent phosphorylation of STAT3, which is
implicated in RvD2-stimulated macrophage phagocytosis.[8]
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RvD2-induced Gas signaling.

B-Arrestin Recruitment

Upon agonist binding, GPR18 can also recruit 3-arrestin proteins. This interaction is crucial for
receptor desensitization, internalization, and for initiating G protein-independent signaling
cascades, such as the activation of mitogen-activated protein kinases (MAPKS) like ERK1/2.[7]
The recruitment of B-arrestin by different ligands can vary, highlighting the concept of biased
agonism where a ligand can favor either G protein-dependent or B-arrestin-dependent

signaling.
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Experimental Protocols

The characterization of endogenous ligands for GPR18 relies on a variety of robust in vitro
assays. Below are detailed methodologies for two key experiments: the calcium mobilization
assay and the B-arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor
activation, typically mediated by Gag coupling.

1. Cell Culture and Transfection:

e Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's
Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin.

o Cells are transiently co-transfected with an expression vector encoding human GPR18 and a
promiscuous Gaie construct using a suitable transfection reagent (e.g., Lipofectamine). The
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Gaie subunit couples to Gai/o- and Gas-coupled receptors and redirects the signal to the
PLC pathway, enabling calcium readouts for a broader range of GPCRs.[3]

Control cells are transfected with an empty vector and the Gaie construct.

. Assay Procedure:

Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to
adhere overnight.

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent
dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM
HEPES) for 1 hour at 37°C.[10]

After incubation, the dye-loading solution is removed, and cells are washed with the assay
buffer.

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

A baseline fluorescence reading is established before the automated addition of the
endogenous ligand at various concentrations.

The change in fluorescence, corresponding to the increase in intracellular calcium, is
monitored over time.

. Data Analysis:

The peak fluorescence response is measured and normalized to the baseline.

Dose-response curves are generated by plotting the fluorescence change against the ligand
concentration.

The ECso value is calculated using a non-linear regression analysis (e.g., four-parameter
logistic equation).
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Calcium mobilization assay workflow.
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B-Arrestin Recruitment Assay

This assay quantifies the recruitment of 3-arrestin to the activated GPR18, a key event in
receptor desensitization and G protein-independent signaling. The PathHunter® assay
(DiscoverX) is a commonly used platform for this purpose.

1. Principle:

e The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a
small enzyme fragment (ProLink™), and B-arrestin is fused to a larger, inactive enzyme
acceptor (EA) fragment of B-galactosidase.

e Upon ligand-induced activation and subsequent phosphorylation of GPR18, B-arrestin-EA is
recruited to the receptor, bringing the two enzyme fragments into close proximity.

e This proximity allows the fragments to complement and form an active [3-galactosidase
enzyme.

e The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is
proportional to the extent of B-arrestin recruitment.[11]

2. Cell Line:

o Astable cell line co-expressing the GPR18-ProLink™ fusion protein and the B-arrestin-EA
fusion protein is used (e.g., CHO-K1 GPR18 B-arrestin cell line).[7]

3. Assay Procedure:
e Cells are plated in a white, clear-bottom 96-well plate and incubated overnight.
e The endogenous ligand is prepared at various concentrations in the assay buffer.

e The ligand solutions are added to the cells, and the plate is incubated at 37°C for a specified
period (e.g., 60-90 minutes) to allow for receptor activation and (3-arrestin recruitment.

o The detection reagent, containing the chemiluminescent substrate, is added to each well.
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The plate is incubated at room temperature for approximately 60 minutes to allow for signal
development.

The chemiluminescence is measured using a plate reader.
. Data Analysis:

The raw luminescence data is normalized to a positive control (a known GPR18 agonist) and
a negative control (vehicle).

Dose-response curves are generated, and ECso values are determined using non-linear
regression.
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[-arrestin recruitment assay workflow.
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Conclusion

The identification of N-arachidonoyl glycine and Resolvin D2 as endogenous ligands for the
Abnormal Cannabidiol receptor (GPR18) has been a pivotal step in deorphanizing this
receptor and understanding its physiological significance. The complex signaling profile,
characterized by coupling to multiple G protein subtypes and B-arrestin, underscores the
potential for developing biased agonists that can selectively target specific downstream
pathways, offering a more refined therapeutic approach. The experimental protocols detailed
herein provide a foundation for the continued investigation of GPR18 and the discovery of
novel ligands with therapeutic potential for a range of inflammatory and neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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